Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS No.: 1196151-72-0
Cat. No.: VC2670779
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196151-72-0 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
| Standard InChI Key | VIQFVDJCEMGLQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl |
Introduction
Chemical Identity and Basic Properties
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is characterized by a fused ring system comprising a pyrrole ring and a pyridine ring with specific substitutions. The compound features a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. These structural features contribute to its potential reactivity and biological activity profiles.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers, as detailed in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 1196151-72-0 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| MDL Number | MFCD13189628 |
| IUPAC Name | ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
| InChIKey | VIQFVDJCEMGLQQ-UHFFFAOYSA-N |
Structural Characteristics and Physical Properties
The molecular structure of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core (7-azaindole) with a chlorine substituent at position 4 and an ethyl carboxylate group at position 2. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.
Computed Physical and Chemical Properties
Based on computational predictions and available data, the compound exhibits the following physicochemical properties:
These properties indicate that the compound possesses a moderate lipophilicity (XLogP3-AA = 2.2), which may contribute to its membrane permeability characteristics. The presence of both hydrogen bond donors and acceptors suggests potential for molecular recognition interactions with biological targets .
Synthesis and Preparation Methods
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves specialized organic chemistry methods that enable the construction of the heterocyclic framework with appropriate substitution patterns.
Hydrolysis and Esterification Reactions
The search results indicate that related carboxylic acid derivatives can be prepared from corresponding esters through hydrolysis reactions. For example, the synthesis of pyrrolo[2,3-c]pyridine carboxylic acids typically involves:
-
Treatment of the ethyl ester with 2M NaOH in ethanol
-
Heating under reflux conditions (1-2 hours)
-
Evaporation of solvent
-
Acidification to pH 4.0 using acetic acid
This approach suggests that Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate could serve as a precursor for the corresponding carboxylic acid through similar hydrolysis reactions.
Comparison with Structural Isomers and Related Compounds
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a family of structurally related compounds that differ in the position of substituents or the arrangement of the heterocyclic rings. Understanding these relationships is crucial for structure-activity relationship studies.
Comparison with Positional Isomers
Table 3 presents a comparison of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with some of its positional isomers and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|---|
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1196151-72-0 | C₁₀H₉ClN₂O₂ | 224.64 | Chlorine at position 4, carboxylate at position 2 |
| Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 1234616-15-9 | C₁₀H₉ClN₂O₂ | 224.64 | Different ring fusion pattern ([2,3-c] vs [2,3-b]) |
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 885500-55-0 | C₁₀H₉ClN₂O₂ | 224.64 | Carboxylate at position 5 instead of position 2 |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1211583-37-7 | C₈H₅ClN₂O₂ | 196.59 | Carboxylic acid instead of ethyl ester |
These structural variations can significantly influence the compounds' chemical reactivity, biological activity, and physicochemical properties .
Applications in Research and Medicinal Chemistry
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related compounds have drawn attention in medicinal chemistry research due to their potential applications as building blocks for the synthesis of biologically active molecules.
Role as a Chemical Intermediate
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a valuable synthetic intermediate in organic chemistry. The ethyl ester group can undergo various transformations, including:
-
Hydrolysis to the corresponding carboxylic acid
-
Reduction to form alcohols or aldehydes
-
Amidation reactions to generate amide derivatives
| Supplier | Product Number/Catalog Number | Package Sizes | Price Range (where available) | Purity (where specified) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | HCH0368883 | 5 mg, 1 g | $495.69 (5 mg), $1575 (1 g) | 95.00% |
| Matrix Scientific | 123905 | 1 g | $1667 | 95+% |
| AK Scientific | 3371AA | 1 g | $2300 | Not specified |
| Alichem | 1196151720 | 250 mg | $444.4 | Not specified |
| Manchester Organics | D31721 | Not specified | "Please inquire" | Not specified |
| CymitQuimica | 54-OR78728 | 100 mg to 10 g | €412.00 (100 mg) to €8,044.00 (10 g) | Not specified |
| Combi-Blocks | QK-1348 | 100 mg to 10 g | Not provided | 95% |
This information highlights the significant price variations among suppliers and package sizes, which is typical for specialized research chemicals .
Analytical Characterization and Identification
Accurate identification and characterization of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are essential for ensuring compound purity and structural integrity in research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume